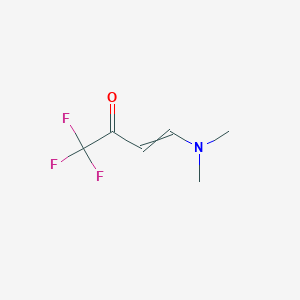

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one

Description

(E)-4-(Dimethylamino)-1,1,1-trifluorobut-3-en-2-one is a fluorinated enone derivative characterized by a trifluoromethyl group, a dimethylamino substituent, and a conjugated enone system. Its synthesis involves coupling reactions with diazonium salts to form arylhydrazones, as demonstrated in the preparation of trifluoromethyl-containing hydrazones for crystallographic studies . The compound’s electron-withdrawing trifluoromethyl group and electron-donating dimethylamino moiety create a polarized structure, enhancing its reactivity in cyclization and substitution reactions. It serves as a key precursor in organic synthesis, particularly for heterocyclic compounds and materials with non-covalent interactions (e.g., hydrogen bonding and π-π stacking) .

Properties

CAS No. |

127223-93-2 |

|---|---|

Molecular Formula |

C6H8F3NO |

Molecular Weight |

167.13 g/mol |

IUPAC Name |

4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one |

InChI |

InChI=1S/C6H8F3NO/c1-10(2)4-3-5(11)6(7,8)9/h3-4H,1-2H3 |

InChI Key |

OPFMBYIQGSJDOB-UHFFFAOYSA-N |

SMILES |

CN(C)C=CC(=O)C(F)(F)F |

Isomeric SMILES |

CN(C)/C=C/C(=O)C(F)(F)F |

Canonical SMILES |

CN(C)C=CC(=O)C(F)(F)F |

Pictograms |

Irritant |

solubility |

17.9 [ug/mL] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Reactants :

-

4-Ethoxy-1,1,1-trifluorobut-3-ene-2-one

-

Dimethylamine (excess)

-

-

Solvent : Toluene or dichloromethane

-

Catalyst : Trifluoroacetic acid (TFA) or hydrochloric acid

-

Temperature : Reflux (110–120°C)

-

Time : 8–12 hours

The reaction typically achieves yields of 75–88% after purification via silica gel chromatography. Stereochemical outcomes favor the E-isomer due to thermodynamic stabilization of the conjugated enaminone system.

Mechanistic Insights

The ethoxy group’s departure generates a resonance-stabilized trifluoromethyl ketone intermediate, which undergoes nucleophilic attack by dimethylamine. The planar transition state ensures minimal steric hindrance, favoring E-configuration retention. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity and facilitating amine addition.

Representative Data Table

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic Substitution | High yields (75–88%); Scalable | Requires specialized starting material (4-ethoxy derivative) |

| Michael Addition | Direct route; Minimal steps | Lower yields (theoretical); Limited stereocontrol |

The nucleophilic substitution method remains the industrial standard due to its reliability and scalability, whereas the Michael addition is less prevalent without optimized protocols.

Industrial-Scale Synthesis and Process Optimization

Industrial applications prioritize cost efficiency and reproducibility. Key optimizations include:

-

Catalyst Recycling : TFA recovery via distillation reduces costs.

-

Solvent Selection : Toluene’s low polarity simplifies product isolation.

-

Temperature Control : Gradual heating minimizes side reactions.

A representative large-scale procedure from Ambeed involves reacting 3 g (21.58 mmol) of 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one with 3.7 g (26.03 mmol) of dimethylamine in toluene under reflux for 10 hours , achieving 88% yield after chromatography.

Stereochemical and Spectroscopic Characterization

The E-configuration is confirmed via:

Chemical Reactions Analysis

Types of Reactions

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the enone to its corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated alcohols, amines, and other substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can affect various biochemical pathways, making it a compound of interest in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amino Group

4-(2,4-Difluoroanilino)-1,1,1-trifluorobut-3-en-2-one (CAS: 215654-90-3)

- Structure: Replaces dimethylamino with 2,4-difluoroanilino.

- Properties: Molecular weight: 251.15 g/mol . Enhanced lipophilicity due to aromatic fluorine substituents. Potential for halogen bonding, influencing crystal packing .

- Applications : Used as a halogenated intermediate in pharmaceutical synthesis, leveraging its aromatic amine for targeted reactivity.

4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one (CAS: 176722-52-4)

- Structure: Bromine substituent on the phenylamino group.

- Properties: Molecular weight: 294.07 g/mol; density: 1.618 g/cm³; pKa: -1.59 . Bromine’s electronegativity and steric bulk reduce reaction rates in nucleophilic substitutions compared to dimethylamino derivatives.

- Applications : Acts as a heavy-atom-containing precursor for X-ray crystallography or radiopharmaceuticals .

1,1,1-Trifluoro-4-amino-4-phenylamino-3-buten-2-one

- Structure: Contains both amino and phenylamino groups.

- Properties: Molecular formula: C₁₀H₉F₃N₂O; molecular weight: 230.19 g/mol . Dual amino groups enable diverse hydrogen-bonding patterns, enhancing solubility in polar solvents.

- Applications: Potential use in coordination chemistry or as a ligand in catalysis .

Substituent Variations on the Oxygen/Carbonyl Group

4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one (CAS: 67751-23-9)

- Structure : Trifluoromethyl replaced with dimethoxy groups.

- Properties :

- Applications : Suitable for synthesizing oxygen-rich heterocycles .

4-Ethoxy-4-(S,S-dimethylsulfoximido)-1,1,1-trifluorobut-3-en-2-one

Comparative Data Table

Key Research Findings

Reactivity Trends: The trifluoromethyl group in the target compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., hydrazone formation) . Bromine or fluorine substituents on aromatic amines increase steric and electronic effects, slowing reaction kinetics compared to dimethylamino derivatives .

Physical Properties :

- Halogenated analogs exhibit higher densities and boiling points due to increased molecular weight and intermolecular forces (e.g., bromine’s polarizability) .

- Methoxy or ethoxy groups reduce crystallinity but improve solubility in organic solvents .

Applications in Synthesis: The target compound’s dimethylamino group enables facile functionalization in Pfitzinger reactions to form quinoline derivatives . Sulfoximido-containing analogs are pivotal in asymmetric catalysis due to their chiral centers .

Biological Activity

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one is an organic compound notable for its unique structural features, including a trifluoromethyl group and a dimethylamine moiety. These characteristics contribute to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various research studies and case analyses.

Chemical Structure and Properties

The compound features a conjugated system with a double bond between the third and fourth carbon atoms, enhancing its reactivity. The trifluoromethyl group increases lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H8F3N0 |

| Molecular Weight | 165.13 g/mol |

| CAS Number | 127223-93-2 |

| Density | 1.1 g/cm³ |

| Boiling Point | 140 °C |

| Melting Point | Not available |

Potential Biological Activities

Research indicates that compounds similar to this compound often exhibit significant biological activities. The following potential biological activities have been identified:

- Antimicrobial Activity: The compound shows promise in inhibiting bacterial growth, similar to its analogue 4-(dimethylamino)-2-butanone, which has demonstrated antimicrobial properties.

- Antitumor Activity: Structural analogues with trifluoromethyl groups have been linked to antitumor effects, suggesting potential for this compound in cancer treatment.

- Neurological Effects: Ongoing studies are examining its interaction with neurotransmitter receptors, indicating potential therapeutic applications in treating neurological disorders.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through:

- Enzyme Inhibition: Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: The dimethylamine group may facilitate binding to neurotransmitter receptors or other biological targets.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Antimicrobial Activity Study:

- A study demonstrated that derivatives of trifluoromethyl ketones possess significant antibacterial properties against common pathogens. This compound was included in assays that showed promising results against Staphylococcus aureus.

-

Antitumor Research:

- In vitro studies indicated that compounds with similar structures inhibited cancer cell proliferation. Further research is needed to elucidate the specific pathways affected by this compound.

-

Neurological Interaction Studies:

- Investigations into the binding affinities of this compound with neurotransmitter receptors revealed potential as a therapeutic agent for neurological conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.